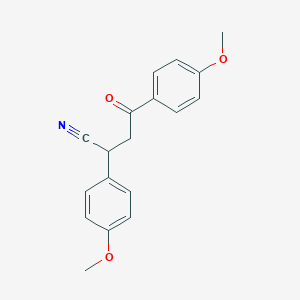

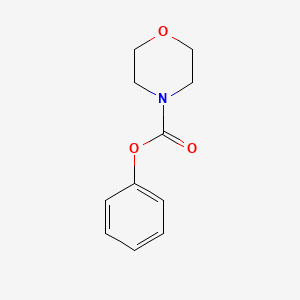

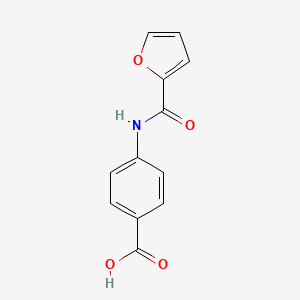

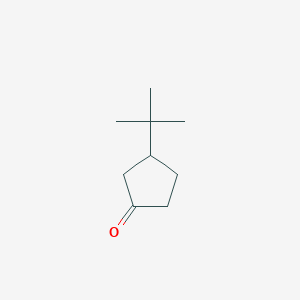

![molecular formula C9H8N2O3 B1330632 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 87544-89-6](/img/structure/B1330632.png)

2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione" is a derivative of pyrrolidine-2,3-dione, which is a core structure found in various heterocyclic compounds that exhibit valuable biological activities. This particular derivative has not been explicitly mentioned in the provided papers, but the papers do discuss related structures and their synthesis, properties, and potential applications, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives has been a subject of interest due to their biological significance. Paper describes the synthesis of pyrrolidine-2,3-dione derivatives through a three-component reaction, which could potentially be adapted for the synthesis of "2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione". Additionally, paper outlines the preparation of pyrrolidine-2,3-dione by two different routes, which could serve as a starting point for further functionalization to obtain the desired compound. Paper also discusses the synthesis of pyrrolidine-2,4-diones, which are closely related to the target compound and could offer insights into its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,3-dione derivatives is crucial for their biological activity. Paper provides structural confirmation of the synthesized derivatives using techniques such as NMR and mass spectrometry. These methods could be employed to analyze the molecular structure of "2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione" to ensure its correct synthesis and to understand its structural properties.

Chemical Reactions Analysis

The reactivity of pyrrolidine-2,3-dione derivatives is influenced by their functional groups. Paper indicates that methylation of the nitrogen or the 3-hydroxy substituent in similar compounds reduces their potency, suggesting that the free hydroxy and carboxy groups are important for biological activity. This information could be relevant when considering the chemical reactions and potential modifications of "2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,3-dione derivatives are key to their function as biological inhibitors or herbicides, as seen in papers and . For instance, paper discusses the lipophilicity of the substituents and their impact on the inhibitory activity, while paper emphasizes the importance of electron-donating substituents for herbicidal activity. These findings could be extrapolated to predict the properties of "2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione" and its potential applications.

Applications De Recherche Scientifique

Photostability and Degradation Studies

Studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine-1,3-dione exhibit variable stability under different conditions. These compounds are photolabile and show extreme instability in alkaline environments, moderate lability in acidic conditions, and stability in neutral settings. Their susceptibility to oxidizing agents varies based on their chemical structure, with modifications like the introduction of a carbonyl group or a tetrafluoromethyl group to the phenyl ring influencing their stability against hydrolysis, oxidation, and light (Muszalska et al., 2015).

Synthesis and Biological Activity

Novel derivatives of pyrrolo[3,4-c]pyridine-1,3-dione have been synthesized, displaying significant antitumor and antimicrobial activities. The synthesis involved alkylation processes and the creation of Mannich bases. Certain derivatives showed activity against organisms like C. albicans and S. aureus (Wójcicka et al., 2017).

Fluorescent Properties

Some pyrrolo[3,4-c]pyridine derivatives are known for their fluorescent properties. The synthesized compounds exhibit fluorescence in various solvents with emission maxima in the blue-green region of the spectrum, which can be pivotal in chemical analysis and molecular tagging (Ershov et al., 2016).

Luminescent Polymers

Research has led to the development of luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophores. These polymers are characterized by their solubility in common organic solvents and strong fluorescence, potentially useful for optical applications and material science (Zhang & Tieke, 2008).

Propriétés

IUPAC Name |

2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-4-3-11-8(13)6-1-2-10-5-7(6)9(11)14/h1-2,5,12H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFZLVNLVANCEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)N(C2=O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321413 |

Source

|

| Record name | 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione | |

CAS RN |

87544-89-6 |

Source

|

| Record name | NSC374808 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

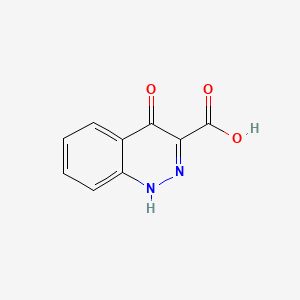

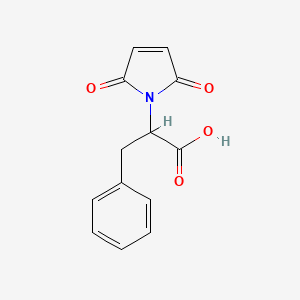

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)